1-(4-aminophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is an organic compound characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The process can be summarized as follows:
Formation of hydrazone: 4-aminophenylhydrazine reacts with ethyl acetoacetate in the presence of acetic acid to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Amidation: The resulting pyrazole intermediate is then treated with an appropriate amide source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-aminophenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-(4-aminophenyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.
4-aminophenylpyrazole: Lacks the carboxamide group, resulting in different chemical properties and reactivity.
1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide: Contains a nitro group instead of an amino group, leading to different electronic and steric effects.
Uniqueness: 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of an aminophenyl group with a pyrazole ring and a carboxamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-aminophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPQDVSCAXAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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